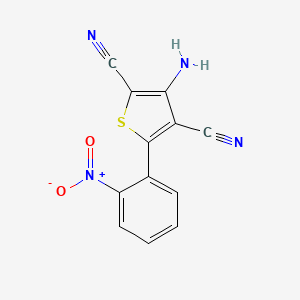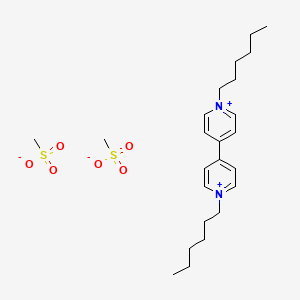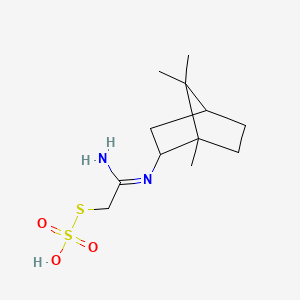![molecular formula C20H20N4 B14357969 2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile CAS No. 95548-96-2](/img/structure/B14357969.png)
2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile is an organic compound with the molecular formula C20H20N4. This compound is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to a butenedinitrile core. It is known for its unique electronic properties and is often used in the development of organic electronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile can be achieved through various synthetic routes. One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of organic synthesis and the use of efficient reaction conditions, such as those mentioned above, are typically employed to scale up the production for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups at the benzylic positions.
Wissenschaftliche Forschungsanwendungen
2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile involves its interaction with molecular targets and pathways within a system. The compound’s electron-donating dimethylamino groups and electron-withdrawing butenedinitrile core contribute to its unique electronic properties, which can influence its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide: An organic dye with similar dimethylamino groups but different core structure.
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate: Another compound with dimethylamino groups, used in organic synthesis.
Uniqueness
2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile is unique due to its specific electronic properties, which are influenced by the combination of dimethylamino groups and the butenedinitrile core. This makes it particularly valuable in the development of organic electronic devices and other applications requiring precise electronic characteristics.
Eigenschaften
CAS-Nummer |
95548-96-2 |
|---|---|
Molekularformel |
C20H20N4 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2,3-bis[4-(dimethylamino)phenyl]but-2-enedinitrile |
InChI |
InChI=1S/C20H20N4/c1-23(2)17-9-5-15(6-10-17)19(13-21)20(14-22)16-7-11-18(12-8-16)24(3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
ISIGNUQEEUZJIO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C#N)C2=CC=C(C=C2)N(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)

![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)




![[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde](/img/structure/B14357938.png)



![N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14357968.png)
